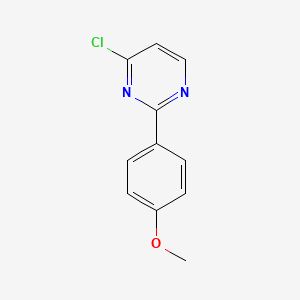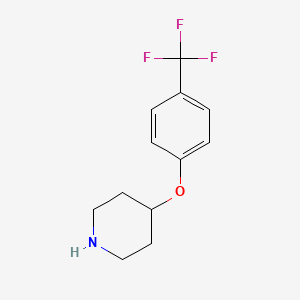
4-(4-(Trifluoromethyl)phenoxy)piperidine
Overview
Description
4-(4-(Trifluoromethyl)phenoxy)piperidine is an organic compound that features a piperidine ring substituted with a trifluoromethylphenoxy group
Mechanism of Action
Target of Action
It is used in the synthesis of dopamine d3 receptor antagonists . Dopamine D3 receptors are a subtype of dopamine receptors, which are a class of G protein-coupled receptors that are prominent in the vertebrate central nervous system (CNS).
Mode of Action
As a precursor in the synthesis of dopamine d3 receptor antagonists , it can be inferred that the compound might interact with these receptors, blocking their activity and thus modulating the dopaminergic signaling pathways.
Biochemical Pathways
Given its role in the synthesis of dopamine d3 receptor antagonists , it can be speculated that it may influence the dopaminergic signaling pathways, which play crucial roles in various functions including motor control, reward, reinforcement, and the regulation of prolactin secretion.
Result of Action
As a precursor in the synthesis of dopamine d3 receptor antagonists , it can be inferred that the compound might contribute to the modulation of dopaminergic signaling, potentially influencing various physiological and neurological processes.
Action Environment
The compound should be stored at 2-8°C and protected from light .
Biochemical Analysis
Biochemical Properties
4-(4-(Trifluoromethyl)phenoxy)piperidine plays a crucial role in several biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with opioid receptors at the spinal and supraspinal levels, suggesting its potential role in pain modulation . The nature of these interactions often involves binding to specific receptor sites, leading to either inhibition or activation of the receptor’s function. This compound’s trifluoromethyl group is particularly significant as it can enhance the binding affinity and metabolic stability of the molecule .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the levels of calcitonin gene-related peptide (CGRP) in the cranial circulation, which is associated with migraine-like headaches . Additionally, its interaction with opioid receptors can lead to changes in pain perception and analgesic effects .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an antagonist or agonist, depending on the receptor it binds to. For instance, its interaction with opioid receptors involves binding to the receptor sites, leading to either inhibition or activation of the receptor’s function . This binding can result in changes in gene expression and enzyme activity, further influencing cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific storage conditions, such as refrigeration, which helps maintain its efficacy over time . Long-term exposure to this compound in in vitro or in vivo studies has demonstrated sustained effects on cellular signaling pathways and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, such as pain relief, by modulating opioid receptors . At higher doses, it can lead to toxic or adverse effects, including potential neurotoxicity and changes in metabolic processes . Understanding the dosage threshold is crucial for its safe and effective use in research and potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The trifluoromethyl group in its structure can influence metabolic flux and metabolite levels, potentially enhancing the compound’s stability and bioavailability . These interactions are essential for understanding its pharmacokinetics and pharmacodynamics.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding these mechanisms is crucial for optimizing its therapeutic potential and minimizing potential side effects.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, affecting its activity and function . For instance, its localization to the mitochondria or endoplasmic reticulum can influence cellular metabolism and signaling pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(Trifluoromethyl)phenoxy)piperidine typically involves the reaction of 4-(Trifluoromethyl)phenol with piperidine under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
4-(4-(Trifluoromethyl)phenoxy)piperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, especially involving the phenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Potassium carbonate in DMF.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction typically produces a more saturated compound .
Scientific Research Applications
4-(4-(Trifluoromethyl)phenoxy)piperidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
- 4-(Trifluoromethyl)piperidine
- 4-(Trifluoromethoxy)phenoxy piperidine
- Trifluoromethylpyridines
Uniqueness
4-(4-(Trifluoromethyl)phenoxy)piperidine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications where these properties are advantageous, such as in the development of novel pharmaceuticals and agrochemicals .
Properties
IUPAC Name |
4-[4-(trifluoromethyl)phenoxy]piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3NO/c13-12(14,15)9-1-3-10(4-2-9)17-11-5-7-16-8-6-11/h1-4,11,16H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRYZQEDCGWRROX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OC2=CC=C(C=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
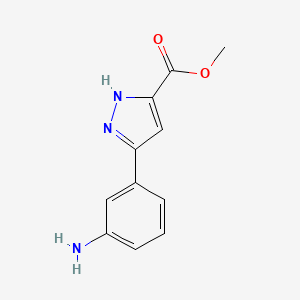
![4-[(2-Chlorobenzyl)oxy]-3-methoxybenzoyl chloride](/img/structure/B1350164.png)
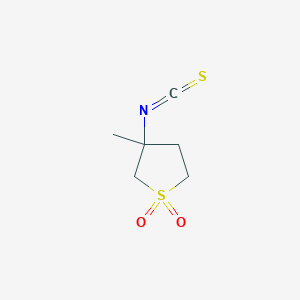
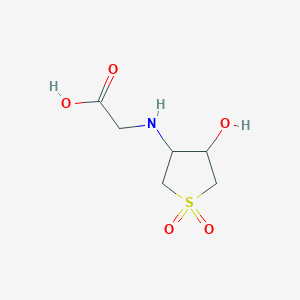
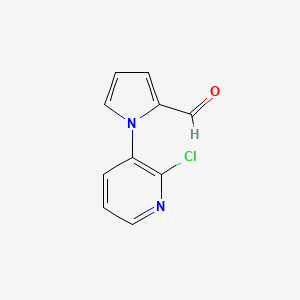
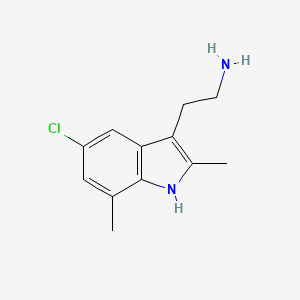
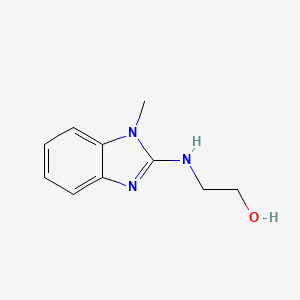
![1,2-Bis[2'-(trifluoromethyl)phenyl]ethane](/img/structure/B1350187.png)
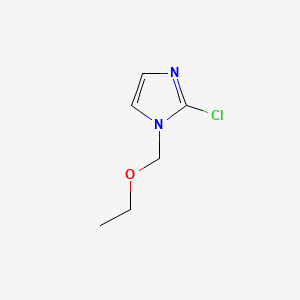
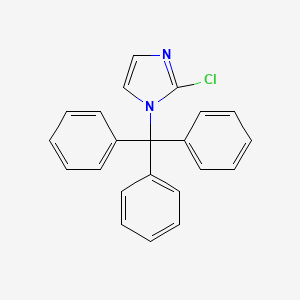
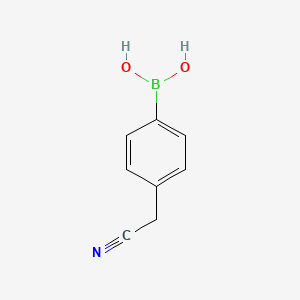
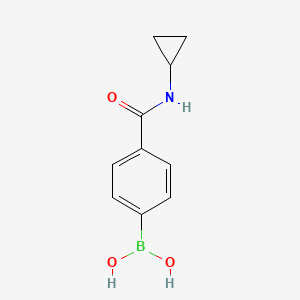
![N-[(4-chlorophenyl)methyl]-N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethane-1,2-diamine](/img/structure/B1350195.png)
